molecular formula C22H18N4O2S B12342505 (5Z)-5-[(3-phenoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

(5Z)-5-[(3-phenoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

Cat. No.: B12342505
M. Wt: 402.5 g/mol
InChI Key: XRNLLAAAJDSRDS-RGEXLXHISA-N
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Description

(5Z)-5-[(3-phenoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and a phenoxyphenyl group attached to the triazole ring

Preparation Methods

The synthesis of (5Z)-5-[(3-phenoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.

    Formation of the thiazole ring: The triazole intermediate is then reacted with a thioamide or a similar sulfur-containing compound to form the thiazole ring.

    Attachment of the phenoxyphenyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

(5Z)-5-[(3-phenoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxyphenyl or pyridinyl rings are replaced with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-phenoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

(5Z)-5-[(3-phenoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one can be compared with other similar compounds, such as:

    Triazolothiazoles: Compounds with similar triazole-thiazole structures but different substituents.

    Phenoxyphenyl derivatives: Compounds with phenoxyphenyl groups attached to different core structures.

    Pyridinyl derivatives: Compounds with pyridinyl groups attached to various core structures.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

(5Z)-5-[(3-phenoxyphenyl)methylidene]-2-pyridin-4-yl-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H18N4O2S/c27-21-19(29-22-24-20(25-26(21)22)16-9-11-23-12-10-16)14-15-5-4-8-18(13-15)28-17-6-2-1-3-7-17/h1-14,20,22,24-25H/b19-14-

InChI Key

XRNLLAAAJDSRDS-RGEXLXHISA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C\3/C(=O)N4C(S3)NC(N4)C5=CC=NC=C5

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)N4C(S3)NC(N4)C5=CC=NC=C5

Origin of Product

United States

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